molecular formula C13H17NO2 B8590740 [4-(Piperidine-1-carbonyl)phenyl]methanol

[4-(Piperidine-1-carbonyl)phenyl]methanol

Cat. No.: B8590740
M. Wt: 219.28 g/mol
InChI Key: NRNPZAPWCAWEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Piperidine-1-carbonyl)phenyl]methanol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C13H17NO2/c15-10-11-4-6-12(7-5-11)13(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-10H2

InChI Key

NRNPZAPWCAWEHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The aldehyde (28.6 mmol) thus formed was dissolved in 40 mL of absolute ethanol, and 540 mg NaBH4 was added over 2 hours. When thin-layer chromatography revealed no remaining aldehyde, the reaction was quenched with 2.5 mL acetic acid. The ethanol was removed on a rotary evaporator and the residue was taken up in 30 mL water. The product alcohol was extracted with two 25-mL volumes of CH2Cl2 plus 25 mL ether. The organic extracts were combined and dried over Na2SO4. Removal of the solvents on a rotary evaporator yielded 4.08 g of 1-(4'-hydroxymethylbenzoyl)piperidine, which was collected by filtration and washed with petroleum ether. The product (Compound IV, 1-(4'-hydroxymethylbenzoyl)piperidine) had a melting point of 119.6°-122.7° C. 1H NMR showed the methylene protons at 4.715 (2H, d, J=5.5 Hz) ppm.
Quantity
28.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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